(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 4-bromophenyl group and a 5-methylpyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 1-(4-bromophenyl)piperazine. This intermediate is then reacted with 5-methylpyrimidin-4-yl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the pyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)piperazine: Similar structure but lacks the pyrimidine moiety.
4-(5-Methylpyrimidin-4-yl)piperazine: Similar structure but lacks the bromophenyl group.
(4-Bromophenyl)(4-(2-methylpyrimidin-4-yl)piperazin-1-yl)methanone: Similar structure with a different substitution on the pyrimidine ring.
Uniqueness
(4-Bromophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is unique due to the presence of both the bromophenyl and the 5-methylpyrimidin-4-yl groups. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O/c1-12-10-18-11-19-15(12)20-6-8-21(9-7-20)16(22)13-2-4-14(17)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBGVLOHQDQCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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